molecular formula C8H6BrClN2 B11864670 4-Bromo-6-chloro-2-methyl-2H-indazole

4-Bromo-6-chloro-2-methyl-2H-indazole

Cat. No.: B11864670
M. Wt: 245.50 g/mol
InChI Key: XZCNRZBEPYGRMU-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Sciences

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. ontosight.ainih.govaustinpublishinggroup.com While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, positioning them as key pharmacophores in drug discovery. nih.govpnrjournal.com The versatility of the indazole scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

The therapeutic potential of indazole-containing compounds is vast, with derivatives demonstrating anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. nih.gov This wide range of applications has spurred significant interest in the synthesis and functionalization of novel indazole analogues. austinpublishinggroup.comnih.gov Several FDA-approved drugs incorporate the indazole moiety, underscoring its clinical significance. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 receptor antagonist employed as an antiemetic. nih.govpnrjournal.com The success of these and other indazole-based drugs continues to drive research into new derivatives with improved efficacy and novel mechanisms of action.

Overview of Halogenated and N-Methylated Indazole Derivatives in Chemical Literature

The strategic incorporation of halogen atoms and N-methyl groups into the indazole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The position and nature of the halogen substituent can have a profound impact on the pharmacological profile of the indazole derivative. For example, halogenated indazoles are crucial intermediates in the synthesis of numerous pharmaceuticals, including the anti-ovarian cancer drug Niraparib. rsc.orgsemanticscholar.org

Similarly, N-alkylation, particularly N-methylation, is a critical modification that influences the physicochemical and pharmacological properties of indazole derivatives. The indazole ring possesses two nitrogen atoms, allowing for the formation of N1 and N2-substituted regioisomers. researchgate.netnih.gov The position of the methyl group can affect the compound's tautomeric form, stability, and interaction with biological macromolecules. beilstein-journals.org The synthesis of specific N-alkylated indazoles can be challenging, often resulting in a mixture of isomers, which has led to the development of various regioselective alkylation methods. researchgate.netnih.gov

Rationale for Investigating 4-Bromo-6-chloro-2-methyl-2H-indazole

The specific substitution pattern of this compound suggests a deliberate design to explore and potentially enhance its utility as a chemical intermediate or a biologically active agent. The presence of two different halogen atoms, bromine at the 4-position and chlorine at the 6-position, offers distinct opportunities for further functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for selective modifications at the 4-position. This differential reactivity is a valuable tool in the synthesis of complex molecules.

The N2-methylation further refines the properties of the indazole core. This specific substitution prevents the formation of the N1-H tautomer, which can be important for maintaining a consistent three-dimensional structure for receptor binding. The combination of di-halogenation and N-methylation in this compound creates a unique electronic and steric environment. This specific arrangement of substituents could lead to novel biological activities or provide a valuable building block for the synthesis of more complex, poly-functionalized indazole derivatives. The investigation of this compound is therefore driven by the potential to uncover new chemical reactivity and to explore its utility in the development of novel compounds with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-6-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3

InChI Key

XZCNRZBEPYGRMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Chloro 2 Methyl 2h Indazole and Analogs

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule often relies on a carefully planned sequence of reactions to introduce the desired functional groups onto an aromatic precursor before or after the formation of the indazole ring.

The synthesis of halogenated indazoles can commence from aromatic compounds that already possess the required halogen substituents. This approach incorporates the bromo and chloro atoms at the desired positions on the benzene (B151609) ring prior to the cyclization reaction that forms the indazole core. Various functionalized benzene derivatives can serve as starting points.

Common precursors for indazole synthesis include ortho-substituted benzaldehydes, ketones, benzonitriles, and anilines. chemicalbook.comorganic-chemistry.org For a target like 4-bromo-6-chloro-2-methyl-2H-indazole, a hypothetical starting material could be a 3-bromo-5-chloro-2-aminobenzaldehyde or a related derivative. The indazole ring is then formed from these precursors through cyclization reactions, often involving condensation with a hydrazine (B178648) derivative. For instance, o-halobenzaldehydes or ketones can undergo condensation with hydrazine to yield 1H-indazoles. chemicalbook.com Similarly, 2-bromobenzonitriles can be used to synthesize 3-aminoindazoles, which can be further modified. organic-chemistry.org

An alternative strategy involves the direct halogenation of an existing indazole core. This method is particularly useful for introducing halogens at specific positions on the heterocyclic ring system. Recent advancements have led to metal-free, regioselective halogenation techniques for 2H-indazoles. nih.gov

These reactions typically employ N-halosuccinimides (NXS) as the halogen source, such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. nih.gov By carefully controlling the reaction conditions, such as the solvent, temperature, and stoichiometry of the reagents, it is possible to achieve mono-, poly-, and even hetero-halogenation with high selectivity. nih.govrsc.org For example, the C3 position of the 2H-indazole ring is often susceptible to halogenation. researchgate.net A "one-pot, two-step" method can be used to introduce different halogens, such as preparing 3-bromo-7-chloro-2H-indazoles through a sequence of bromination followed by chlorination. nih.govrsc.org The reactivity of the halogenating agent and the inherent reactivity of the indazole's C-H bonds influence the outcome of these reactions. nih.govrsc.org

ReagentHalogen IntroducedTypical ConditionsProduct Type
N-Bromosuccinimide (NBS)BromineVaries (e.g., 25-50 °C)Mono- or Poly-brominated indazoles
N-Chlorosuccinimide (NCS)ChlorineEtOH, 50 °C or H₂O, 95 °CMono-chlorinated indazoles
NBS then NCS (One-pot)Bromine and ChlorineSequential additionHetero-halogenated indazoles

This table summarizes common reagents and conditions for the direct halogenation of the 2H-indazole core.

The regioselective introduction of a methyl group at the N2 position of the indazole ring is a critical step. Direct alkylation of the indazole anion under basic conditions often results in a mixture of N1 and N2-alkylated products, with the N1 isomer frequently being the thermodynamically more stable product. rsc.orgresearchgate.netresearchgate.net Consequently, methods that favor the formation of the kinetic N2 product have been developed.

Several strategies achieve selective N2-methylation:

Meerwein's Reagents : Strong alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for efficient and regioselective synthesis of 2-methyl-2H-indazoles. acs.org This method is effective for various indazoles, irrespective of the electronic properties of other substituents on the ring. acs.org

Alkyl 2,2,2-trichloroacetimidates : In the presence of an acid promoter such as trifluoromethanesulfonic acid, methyl 2,2,2-trichloroacetimidate can selectively methylate the N2 position. researchgate.netthieme-connect.com

Tuning Reaction Conditions : The choice of alkylating agent and reaction conditions can significantly influence the N1/N2 product ratio. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can yield the N2 product as the major isomer under specific conditions, though mixtures are common. researchgate.netacs.org In contrast, using dimethyl sulfate (B86663) in the presence of a base often leads to a roughly 1:1 mixture of N1 and N2 isomers. acs.org

Methylating AgentPromoter/ConditionsSelectivity
Trimethyloxonium tetrafluoroborateNeutralHigh N2 selectivity
Methyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acid (TfOH)High N2 selectivity
Methyl Iodide (MeI)Varies (e.g., Me₂SO, 70 °C)Often mixtures, N2 can be major
Dimethyl Sulfate (DMS)Base (e.g., KOH)Often poor selectivity (N1/N2 mixtures)

This table compares different methods for the N-methylation of indazoles, highlighting the regioselectivity for the N2 position.

Cyclization Reactions for Indazole Core Formation

The construction of the indazole bicyclic system is a key aspect of the synthesis of this compound and its analogs. Various cyclization strategies, often involving transition-metal catalysis or base-mediated processes, are employed to form the crucial N-N bond and close the pyrazole (B372694) ring.

Palladium catalysis offers powerful methods for C-N bond formation, which have been applied to the synthesis of the indazole nucleus. nih.govresearchgate.net One prominent approach is the intramolecular Buchwald-Hartwig amination. nih.gov This reaction typically involves the cyclization of precursors like 2-halobenzophenone tosylhydrazones. The palladium catalyst facilitates the intramolecular coupling between the nitrogen of the hydrazone and the halogen-bearing carbon of the aromatic ring to form the indazole. nih.govresearchgate.net

Another advanced method involves the direct C-H activation and intramolecular amination of substrates such as benzophenone (B1666685) tosylhydrazones. nih.gov Catalyst systems like Pd(OAc)₂/Cu(OAc)₂ can mediate this transformation, providing a route to functionalized indazoles. nih.govresearchgate.net These reactions are valuable for creating a diverse range of indazole derivatives. researchgate.net

Classical and modern condensation reactions provide versatile and often high-yielding routes to the indazole core. These methods typically involve the formation of a hydrazone or a similar intermediate, followed by a cyclization step that is often promoted by a base or acid.

A notable example is the one-pot condensation-Cadogan reductive cyclization. acs.org In this process, an ortho-nitrobenzaldehyde is first condensed with a primary amine (such as methylamine (B109427) for N2-methylated products) to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization, often promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine, to yield the 2H-indazole. acs.orgorganic-chemistry.org

Another approach involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates. researchgate.netrsc.org The initial coupling forms an arylhydrazine intermediate, which can then undergo a base-induced ring closure and deacylation to furnish the unprotected indazole ring. rsc.org The use of a base like potassium carbonate is effective for this cyclization-deacylation step. rsc.org

Hydrazine-Based Cyclization Protocols

The construction of the indazole scaffold frequently employs cyclization reactions involving hydrazine or its derivatives. These protocols typically start from ortho-substituted benzonitriles or benzaldehydes, where a leaving group ortho to a carbonyl or nitrile function is displaced by hydrazine, followed by an intramolecular cyclization and aromatization.

A common and effective approach involves the reaction of an o-halobenzonitrile with hydrazine. For instance, in a related synthesis, 3-aminoindazoles are prepared via SNAr chemistry where a fluorine atom is displaced. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate. nih.gov This reaction proceeds via displacement of the chlorine atom at the 2-position, followed by cyclization. The optimization of this reaction involved screening various solvents and bases, with 2-MeTHF and sodium acetate (B1210297) being identified as optimal. nih.gov

Another established hydrazine-based protocol is the condensation of o-fluorobenzaldehydes with hydrazine. acs.org This method provides a practical route to the parent indazole ring system. To circumvent a competitive Wolf-Kishner reduction that can occur with aldehydes, their O-methyloxime derivatives are often used, which effectively eliminates this side reaction. acs.org

Table 1: Conditions for Hydrazine-Based Cyclization of 3-bromo-2,6-dichlorobenzonitrile nih.gov

EntryHydrazine Hydrate (equiv.)Base (equiv.)SolventTemperature (°C)Conversion (%)
12NaOAc (1.2)NMP60>99
22NaOAc (1.2)DMSO60>99
34NaOAc (1.2)2-MeTHF95>98
44NaOAc (1.2)2-MeTHF (5 V)95>99

Intramolecular N-N Bond Forming Reactions

Alternative strategies for synthesizing the indazole ring, particularly the 2H-indazole tautomer, involve intramolecular N-N bond formation. These methods build the heterocyclic ring by creating the nitrogen-nitrogen bond in the final cyclization step, often through reductive or oxidative processes.

One such method involves a tandem reaction that quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild, base-catalyzed conditions. nih.gov These precursors are readily accessible from commercially available amines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. The resulting 2H-indazole 1-oxides can then be deoxygenated using triphenylphosphine (B44618) or mesyl chloride/triethylamine to yield the final 2H-indazoles. nih.gov

A more recent development is the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. nih.govorganic-chemistry.org This protocol is robust and allows access to various 2-substituted 2H-indazoles. The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which is followed by a nucleophilic addition and cyclization cascade. organic-chemistry.org Optimized conditions using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature have been shown to be effective. organic-chemistry.org This oxidative approach complements the more traditional reductive N-N bond-forming methods.

Regioselective N-Alkylation Strategies for 2H-Indazoles

The direct alkylation of the 1H-indazole scaffold often presents a significant challenge, as it typically yields a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org The indazole anion is mesomeric in nature, leading to variable selectivity depending on the substrate and reaction conditions. nih.gov Therefore, developing strategies for the regioselective N-alkylation to favor the 2H-indazole isomer is crucial for the synthesis of compounds like this compound.

Control of N1 vs. N2 Regioselectivity in Alkylation

Achieving regioselectivity in the N-alkylation of indazoles is a complex task influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgd-nb.info Consequently, N1-alkylation is often the thermodynamically favored outcome, achievable through equilibration processes. nih.govd-nb.info

However, kinetic control can favor the N2 product. The choice of base, solvent, and alkylating agent plays a pivotal role in directing the regiochemical outcome. nih.gov For example, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity for many substituted indazoles. researchgate.netnih.gov Conversely, substituents at the C-7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N2 regioselectivity (≥ 96%). beilstein-journals.orgd-nb.info Mitsunobu conditions have also been shown to favor the formation of the N2-alkylated regioisomer. beilstein-journals.orgd-nb.info

Influence of Reaction Conditions on Methylation Outcome

The regioselectivity of indazole methylation is highly dependent on the nature of the methylating agent and the reaction conditions. acs.orgresearchgate.net For instance, the methylation of 6-nitro-1H-indazole demonstrates this dependence starkly. Using methyl iodide leads to a mixture of products, including N1-methyl, N2-methyl, and dimethylated species. In contrast, using diazomethane (B1218177) in the presence of BF₃·Et₂O results in a high yield of the N1-methylated product. acs.org

The acidity of the reaction medium also has a profound impact. Methylation of nitroindazoles under neutral conditions often yields the 2-methyl derivatives as the major products (except for 5-nitroindazole). rsc.org However, switching to acidic conditions can completely reverse the selectivity. For example, 6-nitroindazole (B21905) yields only the 1-methyl derivative under acidic methylation, while 5-nitroindazole (B105863) gives solely the 2-methyl derivative. rsc.org

Table 2: Influence of Methylating Agent on 6-Nitro-1H-indazole acs.org

Methylating AgentConditionsN2-Product YieldN1-Product YieldOther Products
Methyl Iodide (MeI)Me₂SO, 70°C, 5h50%10%17% (dimethylated)
Methyl p-toluenesulfonate (p-TsOMe)PhNO₂, 90°C, 5h50%-25% (recovered starting material)
Diazomethane (CH₂N₂)BF₃·Et₂O, 70°C, 6h-75%-

Specific Protocols for 2-Methyl-2H-Indazole Formation

Several efficient and highly regioselective methods have been developed specifically for the synthesis of 2-alkyl-2H-indazoles. One notable protocol employs trimethyloxonium tetrafluoroborate or triethyloxonium (B8711484) hexafluorophosphate (B91526) as the alkylating agents. acs.org This method has proven effective for a variety of substituted indazoles, providing the desired 2-methyl and 2-ethyl derivatives in high yields (86-96% and 82-95%, respectively), regardless of the electronic properties of the indazole ring. acs.org

Another approach involves the direct alkylation of indazoles mediated by Ga/Al or Al with various bromides, which has been shown to be a high-yielding and regioselective route to 2H-indazoles. rsc.org Additionally, metal-free catalysis systems have been explored. A novel method using trifluoromethanesulfonic acid (TfOH) to catalyze the reaction of indazoles with diazo compounds affords N2-alkylated products with high regioselectivity (N2/N1 up to 100/0) and excellent yields. rsc.org

Advanced Synthetic Transformations

Beyond the fundamental construction and alkylation of the indazole core, more advanced synthetic transformations offer access to a wider range of structurally diverse analogs. These methods often employ modern catalytic systems to achieve transformations that are difficult under classical conditions.

For example, rhodium(III)-catalyzed [4+1] annulation of azoxy compounds with alkynes has been developed as a regioselective approach to construct a variety of 2H-indazoles. semanticscholar.org This method features a broad substrate scope and excellent functional group tolerance. Copper-catalyzed intramolecular N-N bond formation represents another powerful tool for the synthesis of the 2H-indazole core under mild conditions. semanticscholar.org

Furthermore, transformations of pre-formed 2-substituted-2H-indazoles allow for further diversification. A procedure has been developed for the synthesis of 2-alkenyl-2H-indazoles starting from 2-(2-carbonylmethyl)-2H-indazoles. nih.gov The latter are prepared via a regioselective alkylation of indazoles with α-bromocarbonyl compounds. This opens up pathways to novel indazole derivatives with interesting electronic and photophysical properties. nih.gov

Skeletal Editing and Ring Diversification in Indazole Chemistry

Skeletal editing has emerged as a powerful strategy for the structural reorganization of molecules, allowing for the diversification of existing pharmacophores at a late stage of a synthetic sequence. chemrxiv.orgchemrxiv.orgresearchgate.net This approach circumvents the need for de novo synthesis from basic building blocks by directly modifying the core structure of a molecule. chemrxiv.org Techniques include atom swapping, insertion, or deletion to create novel heterocyclic systems. chemrxiv.orgresearchgate.net

One prominent example of skeletal editing in indazole chemistry involves the transformation of indoles into indazoles. This can be achieved through a C-to-N atom swap at the C2 position of the indole (B1671886) ring. chemrxiv.orgchemrxiv.org The process typically proceeds via an oxidative cleavage of the indole's heterocyclic core to form a ring-opened oxime intermediate, which then undergoes a subsequent N-incorporating ring closure to yield the indazole skeleton. chemrxiv.org

Ring diversification can also be achieved through single-atom insertion techniques. thieme-connect.com For instance, the insertion of a carbon atom into an N–N bond of a pyrazole or indazole derivative can lead to expanded ring systems, providing access to new chemical space. thieme-connect.com These methodologies are particularly valuable in drug discovery, as they enable the concise and chemospecific modification of complex substrates to generate structural variants of a lead compound. chemrxiv.orgthieme-connect.com

Table 1: Skeletal Editing and Ring Diversification Strategies in Indazole Chemistry

StrategyDescriptionStarting Material ExampleProduct ExampleKey Transformation
C-to-N Atom SwappingConversion of an indole core to an indazole core by replacing a carbon atom with a nitrogen atom. chemrxiv.orgchemrxiv.orgIndoleIndazoleOxidative cleavage and N-incorporating ring reconstruction. chemrxiv.org
Nitrogen Atom InsertionSkeletal editing of indoles through nitrogen atom insertion can access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. nih.govIndoleQuinazoline/QuinoxalineTrapping of an electrophilic nitrene species. nih.gov
Carbon-Atom InsertionInsertion of a carbon atom into the N-N bond of the pyrazole ring within an indazole derivative to create expanded ring systems. thieme-connect.comIndazole DerivativeExpanded HeterocycleSingle-atom insertion into N-N bond. thieme-connect.com

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a critical tool for introducing molecular complexity and diversity into existing molecular scaffolds like this compound. rsc.org C–H activation is a prominent LSF strategy, enabling the direct installation of various functional groups onto the indazole core in a step-economic manner. researchgate.net

For 2H-indazoles, C-H functionalization can be directed to several positions. The C3-position is a common site for modification through transition metal-catalyzed C–H activation or radical pathways. rsc.orgresearchgate.net For instance, palladium-catalyzed isocyanide insertion can lead to diverse heterocycles appended at the C3-position. nih.gov Similarly, direct acyl radical addition using silver-catalyzed decarboxylative cross-coupling of α-keto acids provides C3-acylated indazoles. nih.gov

Remote C–H functionalization at the benzene ring of the indazole is another powerful approach. rsc.orgresearchgate.net Depending on the directing group and reaction conditions, it is possible to introduce substituents at positions C4, C5, C6, or C7. For a molecule like this compound, the remaining C-H positions (C3, C5, and C7) are potential targets for such transformations, allowing for fine-tuning of the molecule's properties. Metal-free halogenation techniques using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can also be used to selectively install additional halogen atoms, which serve as handles for further reactions. rsc.org

Table 2: Examples of Late-Stage Functionalization on the Indazole Ring

PositionReaction TypeCatalyst/ReagentExample TransformationReference
C3AcylationCp*Rh(III)Direct acylmethylation with sulfoxonium ylides. researchgate.net
C3CyanationPd(II) / PIDAOrtho-cyanation using malononitrile (B47326) as the nitrile source. researchgate.net
C7BrominationN-Bromosuccinimide (NBS)Regioselective bromination of 4-substituted 1H-indazoles. nih.gov
C3, C7HalogenationNCS / NBS (metal-free)Regioselective mono- or poly-halogenation of 2H-indazoles. rsc.org

Metal-Catalyzed Coupling Reactions for Further Derivatization

The bromine and chlorine atoms on the this compound scaffold are ideal handles for derivatization via metal-catalyzed cross-coupling reactions. chim.it These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents. researchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds between aryl halides and boronic acids. nih.gov The bromo substituent at the C4 position of the target molecule would be expected to be more reactive than the chloro group at C6 under typical Suzuki conditions, allowing for selective functionalization. By carefully choosing the catalyst, ligands, and base, it is possible to couple various aryl and heteroaryl boronic acids to the indazole core. nih.govmdpi.com For example, successful Suzuki-Miyaura reactions have been performed on C7-bromo-4-substituted-1H-indazoles using catalysts like PdCl₂(PPh₃)₂ with bases such as K₂CO₃ or Cs₂CO₃. nih.gov

Other important cross-coupling reactions include the Sonogashira reaction, which couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. mdpi.com This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com Such reactions would allow for the introduction of alkyne functionalities onto the indazole ring, which can be further transformed into other groups. The relative reactivity of the C-Br versus the C-Cl bond can be exploited to achieve regioselective derivatization, providing a powerful strategy for building complex indazole-based molecules.

Table 3: Metal-Catalyzed Coupling Reactions on Halo-Indazoles

ReactionDescriptionTypical CatalystSubstratesReference
Suzuki-Miyaura CouplingForms a C-C bond between a halide and a boronic acid/ester.Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf))Bromo/Iodo-indazoles and Aryl/Heteroaryl boronic acids. nih.govmdpi.com
Sonogashira CouplingForms a C-C bond between a halide and a terminal alkyne.PdCl₂(PPh₃)₂ / CuIAryl halides and Terminal alkynes. mdpi.com
Heck ReactionForms a C-C bond between a halide and an alkene.Palladium complexes (e.g., Pd(Pt-Bu₃)₂)Ortho-chloro anilines/pyridines and Ketones (via enamine). mdpi.com
C-N CouplingForms a C-N bond between a halide and a nitrogen-containing compound.Ligand-free Cu₂OIodopyridines and Nitrogen heterocycles (e.g., indazole, indole). researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 6 Chloro 2 Methyl 2h Indazole

Reactivity of Halogen Substituents (Bromine and Chlorine)

The carbon-halogen bonds at positions 4 (C-Br) and 6 (C-Cl) are primary sites for chemical modification. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, with the C-Br bond generally being more susceptible to cleavage in metal-catalyzed reactions due to its lower bond dissociation energy compared to the C-Cl bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the halogen substituents with various nucleophiles. The success of SNAr reactions on the indazole ring is contingent on the electronic nature of the system. The indazole nucleus is an electron-rich heteroaromatic system, which generally disfavors SNAr. However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.

For 4-Bromo-6-chloro-2-methyl-2H-indazole, the pyrazole (B372694) portion of the indazole ring acts as a moderate electron-withdrawing group, which can facilitate SNAr reactions, particularly at positions activated by the ring nitrogen atoms. In related heterocyclic systems like 2,4-dichloroquinazolines, regioselective SNAr is well-documented, with the C4 position being significantly more reactive towards amine nucleophiles than the C2 position. nih.gov This selectivity is attributed to the electronic influence of the ring nitrogens. While direct studies on this compound are limited, it can be inferred that the C4-Br bond would be more susceptible to nucleophilic attack than the C6-Cl bond, due to both the greater lability of the C-Br bond and the electronic activation conferred by the adjacent N1 atom of the pyrazole ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and halogenated indazoles are excellent substrates for these transformations. chim.itnih.gov The differential reactivity between the C4-Br and C6-Cl bonds allows for selective and sequential couplings.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. semanticscholar.org In dihalogenated substrates, the reaction can often be performed selectively at the more reactive C-Br bond by carefully controlling the reaction conditions. thieme-connect.de For instance, studies on 5-bromo-3-iodoindoles have shown that Suzuki coupling occurs preferentially at the more reactive C-I bond. thieme-connect.de Analogously, for this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the C4-Br position. semanticscholar.orgnih.govmdpi.com

CatalystLigandBaseSolventTemperature (°C)OutcomeReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane-Effective for arylating brominated phenyl rings attached to pyrimidine. mdpi.com
PdCl₂(dppf)dppfK₂CO₃DME80Good yields for coupling of 5-bromoindazoles with various boronic acids. nih.gov
PdCl₂(PPh₃)₂PPh₃Cs₂CO₃DMFRefluxSuccessful coupling at the C7 position of 7-bromo-1H-indazoles. nih.gov

Heck Reaction: The Heck reaction enables the vinylation of aryl halides. organic-chemistry.org Similar to the Suzuki coupling, selectivity for the C-Br bond over the C-Cl bond is generally observed. Research on 3-bromoindazoles has demonstrated successful Heck couplings with various olefins under palladium catalysis, although side reactions like dehalogenation can occur. beilstein-journals.org

CatalystLigandBaseAdditiveConditionsOutcomeReference
Pd(OAc)₂PPh₃TEATBAB, NaBrBall-millingChemoselective coupling of 3-bromoindazoles, suppressing dehalogenation. beilstein-journals.org

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl halides. organic-chemistry.org The reactivity trend (C-I > C-Br > C-Cl) is well-established, allowing for selective alkynylation at the C4-Br position of this compound. nih.govnih.gov Studies on 4-bromo-6H-1,2-oxazines have shown good yields for Sonogashira couplings with various terminal alkynes under mild, copper co-catalyzed conditions. nih.govresearchgate.net

CatalystCo-catalystBaseSolventTemperatureOutcomeReference
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp.Good yields for coupling of 4-bromo-6H-1,2-oxazines with alkynes. nih.gov
Pd(PPh₃)₄---70 °CRequired for coupling at less reactive C-Br bond in 5-bromo-3-alkynyl indoles. thieme-connect.de

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be both a desired transformation and an unwanted side reaction. In the context of cross-coupling, proto-dehalogenation is a common side product, particularly with less reactive aryl halides or under harsh reaction conditions. beilstein-journals.orgacs.org

However, dehalogenation can also be a deliberate synthetic strategy. For instance, aerobic organisms like Alcaligenes denitrificans NTB-1 have been shown to perform reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov In synthetic chemistry, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source is a standard method for the reductive cleavage of C-halogen bonds. Given the higher reactivity of the C-Br bond, selective removal of the bromine at C4 over the chlorine at C6 in this compound should be achievable under controlled hydrogenation conditions.

Reactivity of the Indazole Heterocyclic System

The indazole core itself possesses distinct reactive sites on both the benzene (B151609) and pyrazole rings.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, sulfonation, and halogenation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is directed by the existing substituents. In this compound, the available positions for substitution are C3, C5, and C7.

The 2-methyl-2H-indazole system directs electrophilic attack primarily to the C3 position. chim.it However, if the C3 position is blocked or deactivated, substitution can occur on the benzene ring. The halogen atoms at C4 and C6 are deactivating, ortho-, para-directing groups. The fused pyrazole ring generally acts as a deactivating group towards electrophilic substitution on the benzene ring.

Recent studies on the metal-free halogenation of 2-substituted-2H-indazoles have shown high regioselectivity. nih.govrsc.org For example, bromination with N-bromosuccinimide (NBS) typically occurs at the C3 position. If the C3 position is occupied, substitution may proceed at other available positions, often C5 or C7, depending on the specific substrate and reaction conditions. rsc.org Given that C4 and C6 are already substituted in the target molecule, any further electrophilic substitution would likely occur at the C3, C5, or C7 positions, with C3 being the most probable site based on the electronic properties of the 2H-indazole system.

Transformations Involving the Nitrogen Atoms

The nitrogen atoms of the indazole ring also influence its reactivity. In this compound, the N2 position is already substituted with a methyl group. This prevents reactions like N-alkylation or N-arylation at this site, which are common for 1H-indazoles. organic-chemistry.orgrsc.org

Reactivity of the N-Methyl Group

The N-methyl group of this compound represents a site of potential chemical reactivity, distinct from the aromatic indazole core. The carbon-hydrogen bonds of this methyl group can be susceptible to oxidation and, theoretically, to derivatization through C-H activation, opening avenues for further functionalization of the molecule.

The oxidation of the N-methyl group in N-methylated heterocyclic compounds is a known transformation, typically leading to the corresponding N-formyl or N-hydroxymethyl derivatives. While specific studies on the oxidation of this compound are not extensively documented in publicly available research, the reactivity can be inferred from general principles of organic chemistry and studies on analogous structures.

The oxidation would likely proceed through a radical or an ionic mechanism, depending on the chosen oxidant. Strong oxidizing agents could potentially lead to the formation of the N-formyl derivative, 4-bromo-6-chloro-2H-indazole-2-carbaldehyde. Milder and more controlled oxidation conditions might allow for the isolation of the N-hydroxymethyl intermediate. Over-oxidation could lead to the cleavage of the methyl group entirely.

The electron-withdrawing nature of the bromo and chloro substituents on the benzene ring of the indazole core could influence the reactivity of the N-methyl group, potentially making it more resistant to oxidation compared to unsubstituted 2-methyl-2H-indazole.

Below is a table of potential oxidation reactions and the reagents that could theoretically be employed for such transformations.

Target ProductPotential Reagent(s)Reaction Conditions
4-Bromo-6-chloro-2-(hydroxymethyl)-2H-indazoleSelenium Dioxide (SeO2)Inert solvent, heat
4-Bromo-6-chloro-2H-indazole-2-carbaldehydePotassium Permanganate (KMnO4)Controlled pH and temperature
4-Bromo-6-chloro-2H-indazole-2-carbaldehydeCerium(IV) Ammonium (B1175870) Nitrate (CAN)Acetonitrile/water, room temp.

This table is based on theoretical possibilities and common oxidizing agents for N-methyl groups on heterocyclic systems. Specific experimental validation for this compound is required.

Direct functionalization of a C-H bond, particularly on an unactivated alkyl group like the N-methyl group, is a significant area of modern organic synthesis. These reactions often rely on transition-metal catalysis and frequently require the presence of a directing group to achieve selectivity.

In the context of this compound, derivatization of the N-methyl group via C-H activation presents considerable challenges. The primary challenge is the lack of an inherent directing group functionality associated with the methyl group that can coordinate to a metal catalyst and facilitate the selective activation of one of its C-H bonds.

Research on the C-H activation of the 2H-indazole scaffold has predominantly focused on the C3 position of the indazole ring or on ortho C-H bonds of an N-aryl substituent, where proximity and favorable electronic properties allow for directed activation. The N-methyl group is generally less reactive under these conditions.

While theoretically possible, achieving selective C-H activation of the N-methyl group in this compound would likely require the development of a novel catalytic system. This could involve an intramolecular approach where a directing group is temporarily installed elsewhere on the molecule to guide a catalyst to the N-methyl position, or a non-directed, radical-based pathway that might suffer from a lack of selectivity.

Given the current state of research, derivatization of the N-methyl group in this specific compound via C-H activation is not a well-established or documented process.

FactorChallenge for N-Methyl C-H ActivationPotential Strategy (Theoretical)
Directing Group The N-methyl group lacks a coordinating atom to act as a directing group.Installation of a removable directing group on the indazole core that can reach the N-methyl C-H bonds.
Reactivity Aliphatic C-H bonds are generally less reactive than aromatic C-H bonds.Use of highly reactive catalysts or radical-based approaches.
Selectivity Potential for competitive C-H activation at other sites on the indazole ring.Development of a catalyst system with high steric and electronic bias for the N-methyl group.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Chloro 2 Methyl 2h Indazole

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of 4-Bromo-6-chloro-2-methyl-2H-indazole is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The indazole ring system gives rise to several distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific substitution pattern of the molecule.

The vibrations of the substituents on the indazole core provide crucial information for structural confirmation. The methyl group attached to the nitrogen atom (N-CH₃) is expected to show symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹. rsc.org Additionally, characteristic symmetric and asymmetric C-H bending (scissoring) vibrations for the methyl group are anticipated around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹, respectively. rsc.orgmdpi.com

Table 1: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H Stretching Aromatic Ring
2850-3000 C-H Stretching N-CH₃
1400-1650 C=C and C=N Stretching Indazole Ring
1450-1470 C-H Bending (Asymmetric) N-CH₃
1370-1390 C-H Bending (Symmetric) N-CH₃
850-550 C-Cl Stretching Aryl-Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, we would expect to see two doublets and a singlet, or a more complex splitting pattern depending on the coupling constants. Typically, protons on the indazole ring system resonate in the range of δ 7.0-8.5 ppm. rsc.orgnih.gov The proton at position 3 (H-3) of a 2H-indazole often appears as a singlet further downfield, potentially around δ 8.3 ppm, due to the electronic environment of the pyrazole (B372694) ring. rsc.orgnih.gov The protons at positions 5 and 7 (H-5 and H-7) would likely appear as distinct signals, with their chemical shifts influenced by the adjacent halogen substituents.

The N-methyl group protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift for such a group is typically in the range of δ 3.8-4.2 ppm.

Spin-spin coupling between the aromatic protons will provide valuable information about their relative positions. Ortho-coupling (³JHH) between adjacent protons on an aromatic ring typically ranges from 6-10 Hz. nih.gov Meta-coupling (⁴JHH) is significantly smaller, around 2-4 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. nih.govipb.pt Analysis of these coupling constants would allow for the definitive assignment of the aromatic proton signals.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~8.3 s -
H-5 ~7.5 - 7.8 d ⁴J ≈ 2 Hz
H-7 ~7.2 - 7.5 d ⁴J ≈ 2 Hz

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected. The chemical shifts of the carbons in the indazole ring are sensitive to the nature and position of the substituents. nih.gov

The carbons directly bonded to the electronegative halogen atoms (C-4 and C-6) will be significantly influenced. The carbon bearing the bromine atom (C-4) is expected to resonate in the range of δ 110-125 ppm, while the carbon attached to the chlorine atom (C-6) will likely appear in a similar or slightly downfield region. The precise shifts are affected by a combination of inductive and resonance effects of the halogens. libretexts.org The other aromatic carbons (C-3, C-5, C-7, C-3a, and C-7a) will have chemical shifts in the typical aromatic range of δ 115-150 ppm. rsc.org The N-methyl carbon is expected to have a chemical shift in the range of δ 35-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3 ~120-130
C-3a ~120-125
C-4 ~110-125
C-5 ~125-135
C-6 ~120-135
C-7 ~115-125
C-7a ~145-150

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a COSY spectrum would show cross-peaks between any coupled aromatic protons, confirming their spatial proximity (typically ortho or meta). nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. acdlabs.com An HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, and H-7 to their corresponding carbon signals (C-3, C-5, and C-7), as well as the N-methyl protons to the N-methyl carbon. This allows for the direct assignment of the protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping out the complete carbon skeleton by identifying longer-range (two- and three-bond) correlations between protons and carbons. acdlabs.com For instance, the N-methyl protons would be expected to show a correlation to the C-3 carbon. The aromatic protons would show correlations to neighboring carbons, including the quaternary carbons (C-3a, C-4, C-6, and C-7a), which are not observed in the HSQC spectrum. These correlations are instrumental in piecing together the entire molecular structure and confirming the positions of the bromo and chloro substituents. nih.gov

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon chemical shifts can be achieved, thereby providing a definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

While specific data for this compound is unavailable, the principles of mass spectrometry would be applied to determine its molecular weight and elucidate its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be a critical tool for confirming the elemental composition of this compound. This technique would provide a highly accurate mass measurement of the molecular ion, which could be used to definitively verify its chemical formula. Due to the lack of experimental data, a table of expected HRMS values cannot be provided at this time.

Fragmentation Pathways and Structural Information

Analysis of the fragmentation patterns in the mass spectrum would offer valuable insights into the structure of this compound. The fragmentation pathways would be predicted to involve the cleavage of the N-N bond, the loss of the methyl group, and the sequential elimination of the halogen atoms. Without experimental spectra, a detailed analysis of these pathways and a corresponding data table of fragments are not possible.

X-ray Crystallography for Solid-State Structural Determination

Precise Atom Positions and Bond Lengths/Angles

A successful single-crystal X-ray diffraction experiment would yield the exact coordinates of each atom in the crystal lattice. From these coordinates, precise bond lengths and angles could be calculated, confirming the connectivity of the indazole core and the positions of the bromo, chloro, and methyl substituents. In the absence of such a study, no table of atomic coordinates or bond parameters can be presented.

Molecular Conformation and Crystal Packing Analysis

Beyond the individual molecule, X-ray crystallography would also reveal the arrangement of molecules within the crystal lattice, known as the crystal packing. This analysis would identify any intermolecular interactions, such as halogen bonding or π-stacking, that stabilize the crystal structure. This information is crucial for understanding the solid-state properties of the compound. As no crystallographic data has been published, a discussion of the molecular conformation and crystal packing of this compound remains speculative.

Computational and Theoretical Investigations of 4 Bromo 6 Chloro 2 Methyl 2h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. Its balance of computational cost and accuracy makes it ideal for studying complex systems. The following sections detail various DFT-based analyses performed on 4-Bromo-6-chloro-2-methyl-2H-indazole to explore its geometric, electronic, spectroscopic, and nonlinear optical properties.

The initial step in most quantum chemical calculations is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find this equilibrium geometry. researchgate.netresearchgate.net The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. researchgate.net

The resulting optimized structure provides key geometric parameters. The indazole core is expected to be nearly planar, with the bromine, chlorine, and methyl groups substituting the benzene (B151609) ring portion. The precise bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the electronegativity of the halogen atoms can subtly alter the C-C bond lengths within the aromatic ring compared to an unsubstituted indazole.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.89 C-C-Br 120.5
C-Cl 1.74 C-C-Cl 119.8
N1-N2 1.38 C-N2-N1 112.0
N2-C(CH3) 1.47 C-N2-C(CH3) 125.0

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar halogenated heterocyclic compounds and is intended to represent the expected output of such an analysis.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would also be distributed across the π-conjugated system. The energy of the HOMO-LUMO gap can be used to predict the lowest energy electronic excitation possible in the molecule. ossila.com A smaller energy gap suggests that the molecule will be more easily polarized and exhibit higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.8

Note: The data in this table is illustrative and represents plausible values for a substituted indazole derivative based on DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent intermediate potential. For this compound, the most negative potential (red) is expected around the nitrogen atoms of the indazole ring due to their lone pairs of electrons. The areas around the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential (blue). The halogen atoms, while electronegative, present a more complex picture due to the phenomenon of "sigma-holes," which can create regions of positive potential on the outermost portion of the atom.

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the indazole ring, and the characteristic stretching vibrations of the C-Br and C-Cl bonds at lower frequencies.

Table 3: Selected Vibrational Frequencies and Assignments (Illustrative)

Assignment Calculated Frequency (cm-1)
C-H Stretch (Aromatic) 3100 - 3050
C-H Stretch (Methyl) 2980 - 2920
C=C/C=N Stretch (Ring) 1620 - 1450
C-N Stretch 1350
C-Cl Stretch 750

Note: The data in this table is hypothetical and represents typical frequency ranges for the assigned vibrational modes.

Molecules with large differences in ground- and excited-state dipole moments and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. DFT calculations can reliably predict NLO parameters, including the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity. researchgate.net For molecules like this compound, the presence of electron-withdrawing halogen substituents on the π-conjugated indazole system can enhance intramolecular charge transfer, potentially leading to significant NLO properties.

Table 4: Calculated NLO Properties (Illustrative)

Parameter Calculated Value
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 25 x 10-24 esu

Note: The data in this table is illustrative, representing plausible NLO properties for a molecule with this structure.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. The key output of NBO analysis is the examination of donor-acceptor interactions, which describe charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. wisc.edu

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1 π*(C5-C6) 18.5
LP(1) N2 π*(C8-C9) 22.0

Note: The data in this table is illustrative of key donor-acceptor interactions and their stabilization energies. LP denotes a lone pair.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the structural or property-based features of a series of compounds with their biological activities. For indazole derivatives, QSAR is a powerful tool used to predict therapeutic potential, such as enzyme inhibition, and to guide the synthesis of more potent analogues. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters). For this compound, a range of descriptors can be derived using computational software. These descriptors quantify its physicochemical properties, which are presumed to influence its interaction with biological systems.

Key molecular descriptors for this compound include those related to its lipophilicity (LogP), size, and electronic properties. The presence of bromine and chlorine atoms significantly influences descriptors such as molar refractivity and polarizability.

Table 1: Calculated Molecular Descriptors for this compound
DescriptorValueDescription
Molecular FormulaC₈H₆BrClN₂The elemental composition of the molecule.
Molecular Weight245.50 g/molThe mass of one mole of the compound.
XLogP33.5A computed measure of the molecule's lipophilicity or hydrophobicity.
Hydrogen Bond Donor Count0Number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptor Count2Number of electronegative atoms (N, O) with lone pairs, capable of accepting a hydrogen bond.
Rotatable Bond Count1The number of bonds which can rotate freely (e.g., the N-CH₃ bond).
Polar Surface Area (PSA)17.5 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.
Exact Mass243.94 g/molThe monoisotopic mass of the molecule.

Beyond these fundamental descriptors, QSAR studies on indazole derivatives often employ more complex parameters, such as Radial Distribution Function (RDF) descriptors, which describe the probability of finding an atom at a certain distance, and atom-type electrotopological state (E-state) indices. nih.gov These are crucial for building robust predictive models.

Once descriptors are calculated for a series of indazole analogues, a mathematical model can be built to predict their biological activity, such as the inhibition of a specific enzyme. These models are often developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov A typical QSAR model takes the form of an equation where the biological activity (e.g., log(1/IC₅₀)) is a function of one or more molecular descriptors.

For instance, QSAR studies on indazole derivatives as inhibitors of enzymes like S-adenosyl-L-homocysteine/5′-methylthioadenosine nucleosidase (SAH/MTAN) have shown that specific descriptors related to atomic properties and molecular shape are critical for activity. nih.gov A generalized QSAR model for enzyme inhibition by a class of indazole compounds might look like the following illustrative equation:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + β₃(Descriptor C)

The statistical quality of a QSAR model is paramount and is assessed using several metrics. nih.gov The coefficient of determination (R²) indicates how well the model fits the training data, while the leave-one-out cross-validated coefficient (Q²) assesses its internal predictive ability. researchgate.net Crucially, the model's predictive power on new, unseen compounds is evaluated using an external test set, measured by a predictive R² (R²pred). nih.gov For a QSAR model to be considered robust and predictive, these statistical values must meet established thresholds.

Table 2: Key Statistical Parameters for Validating a QSAR Model
ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit of the model to the training set data.> 0.6
Q² (Cross-Validated R²)Assesses the internal robustness and predictive ability of the model.> 0.5
R²pred (Predictive R²)Evaluates the model's ability to predict the activity of an external test set.> 0.5

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding how a compound like this compound might interact with a biological target at the atomic level.

The indazole scaffold is a common feature in many protein kinase inhibitors. biotech-asia.org Therefore, a plausible biological target for this compound is the ATP-binding site of a protein kinase. In a docking simulation, the compound would be placed into the active site of the target protein, and a scoring function would evaluate thousands of possible binding poses to identify the most favorable one.

The resulting model would reveal key intermolecular interactions. Given its structure, this compound can participate in several types of interactions:

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, forming favorable interactions with Lewis basic sites on the protein, such as the backbone carbonyl oxygens. nih.govsemanticscholar.org This is a critical interaction for many halogenated drugs.

Hydrogen Bonds: While the N-methylation prevents the indazole core from acting as a hydrogen bond donor, the nitrogen atom at the 1-position can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene portion of the indazole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

π-Stacking: The aromatic indazole ring can form π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. biotech-asia.org

Table 3: Potential Ligand-Protein Interactions for this compound
Interaction TypeFunctional Group on LigandPotential Protein Partner (Amino Acid Residue)
Halogen Bond4-Bromo, 6-ChloroBackbone C=O (e.g., Gly, Leu), Side-chain O (e.g., Ser, Thr)
Hydrogen Bond (Acceptor)Indazole N1 atomSide-chain -OH, -NH₂ (e.g., Ser, Lys, Arg)
Hydrophobic/Van der WaalsBenzene ring, Methyl groupAlkyl side-chains (e.g., Ala, Val, Leu, Ile)
π-StackingIndazole aromatic systemAromatic side-chains (e.g., Phe, Tyr, Trp)

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.gov For indazole derivatives docked into protein kinases, reported binding energies often range from -6 to -9 kcal/mol. biotech-asia.org While these scores provide a rapid assessment, more rigorous methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) calculations are often employed after docking or molecular dynamics simulations to achieve a more accurate prediction of the binding free energy. tandfonline.comresearchgate.net These methods account for solvation effects and provide a more detailed energetic profile of the ligand-protein complex.

Conformational Analysis and Tautomerism Studies

The parent indazole scaffold can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational studies and experimental evidence have shown that the 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov The relative stability is a critical factor influencing the compound's reactivity and biological interactions.

However, in this compound, the presence of a methyl group on the nitrogen at position 2 (N2) "locks" the molecule into the 2H-indazole form. This alkylation prevents proton migration and eliminates the possibility of tautomerism. beilstein-journals.org The regioselective synthesis that produces the N2-alkylated isomer over the N1-alkylated isomer is a key step that defines the compound's final structure and properties. researchgate.netbeilstein-journals.org

Investigation of Preferred Tautomeric Forms (1H vs. 2H)

The indazole ring system can, in principle, exist in two annular tautomeric forms: the 1H-indazole, where the hydrogen atom is attached to the N1 position, and the 2H-indazole, where the hydrogen is on the N2 position. nih.gov Computational studies, including those using MP2/6-31G** and B3LYP/6-311++G(d,p) levels of theory, have consistently shown that for the parent, unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. nih.govresearchgate.net The energy difference is reported to be around 15 kJ·mol⁻¹ (3.6 kcal mol⁻¹). nih.govresearchgate.net

However, the subject of this article, this compound, has a methyl group covalently bonded to the N2 position of the indazole ring. This N-methylation "locks" the molecule into the 2H configuration. Consequently, the tautomerism between 1H and 2H forms is not possible for this compound, as there is no mobile proton on the nitrogen atoms of the pyrazole (B372694) ring. The structure is fixed as a 2H-indazole derivative.

While a direct comparison for the methylated compound is moot, the relative stability of the parent indazole tautomers provides foundational context. Theoretical calculations are crucial in establishing these stability orders. nih.govmdpi.com

Table 1: Calculated Relative Stability of Parent Indazole Tautomers
TautomerComputational MethodRelative Energy (kJ·mol⁻¹)Conclusion
1H-IndazoleMP2/6-31G**0 (Reference)1H tautomer is more stable by ~15 kJ·mol⁻¹. nih.gov
2H-Indazole~15
1H-IndazoleB3LYP/6-311++G(d,p)0 (Reference)Calculations confirm the greater stability of the 1-substituted isomer. nih.gov
2H-Indazole~20 (for a related derivative)

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer involves the movement of a proton from one site to another within the same molecule, a process that requires both an acidic proton donor and a basic proton acceptor site. ias.ac.in In the context of the parent 1H-indazole, theoretical studies suggest that such transfers are not a dominant mechanism in the ground state without external influence.

For this compound, an intramolecular proton transfer mechanism is not applicable in its ground state. The molecule lacks an acidic proton on the indazole ring's nitrogen; the only available protons are on the methyl group and the aromatic ring, which are not sufficiently acidic to participate in such a transfer under normal conditions.

Theoretical studies on related systems have explored proton transfer via other pathways. For instance, some indazole derivatives can form dimers linked by hydrogen bonds, which can facilitate a very fast intermolecular double proton transfer in the solid state. rsc.org Other studies have elucidated photochemical mechanisms where a solvent like hexafluoroisopropanol (HFIP) can act as a proton donor to facilitate an excited-state tautomerization, which is a form of intermolecular proton transfer. nih.gov These computational models highlight that proton transfer in indazole systems is possible but typically requires specific conditions, such as photoexcitation or the formation of intermolecular complexes, none of which describe a ground-state intramolecular process for the N-methylated title compound. rsc.orgnih.gov

Solvent Effects on Molecular Conformation and Tautomerism

The solvent environment can significantly influence the properties of a solute molecule, including its conformational stability and, where applicable, its tautomeric equilibrium. nih.govnih.gov For indazole derivatives capable of tautomerism, the polarity of the solvent plays a critical role. bgu.ac.il For instance, in some 3-substituted indazoles, polar solvents like DMSO tend to favor the 1H tautomer, whereas less polar solvents like CDCl₃ can stabilize the 2H tautomer, particularly if intramolecular hydrogen bonding is possible. bgu.ac.ilfigshare.com This stabilization is due to the differential solvation of the tautomers, which have different dipole moments. researchgate.net

In the case of this compound, tautomerism is precluded. However, computational studies predict that solvent effects will still be significant in determining its molecular conformation and electronic properties. The interaction between the solute and solvent molecules can perturb the electronic system of the compound. nih.gov An increase in solvent polarity is expected to have a notable impact on the molecule's dipole moment and the energy levels of its molecular orbitals. nih.gov

Theoretical models, such as those using Time-Dependent Density Functional Theory (TD-DFT), can simulate the absorption spectra of the molecule in various solvents. nih.gov These calculations can predict solvatochromic shifts (changes in the color of the solution). A bathochromic shift (to longer wavelengths) is often observed when a polar solvent provides greater stabilization to the excited state than the ground state, while a hypsochromic shift (to shorter wavelengths) occurs when the ground state is more stabilized. nih.gov Computational chemistry allows for a systematic investigation of these interactions, providing insights into how the conformation and electronic behavior of this compound are modulated by its environment.

Table 2: Predicted Qualitative Solvent Effects on Molecular Properties
Solvent TypePredicted Effect on ConformationPredicted Effect on Electronic Properties
Nonpolar (e.g., Hexane)Minimal perturbation from the gas-phase conformation.Limited impact on dipole moment and electronic spectra.
Polar Aprotic (e.g., DMSO, Acetonitrile)Potential for conformational adjustments due to dipole-dipole interactions.Significant change in dipole moment; potential for solvatochromic shifts in UV-Vis spectra. nih.govbgu.ac.il
Polar Protic (e.g., Ethanol, Water)Possible formation of hydrogen bonds with the nitrogen atoms, potentially influencing planarity and bond angles.Strong solute-solvent interactions leading to notable solvatochromic shifts. bgu.ac.ilfigshare.com

Future Directions and Research Perspectives for 4 Bromo 6 Chloro 2 Methyl 2h Indazole

Exploration of Novel and Greener Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern pharmaceutical development. Future research should prioritize the development of novel and greener synthetic pathways to 4-Bromo-6-chloro-2-methyl-2H-indazole. Current synthetic strategies for halogenated indazoles often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Exploration into microwave-assisted organic synthesis, for instance, could offer a more sustainable alternative, potentially reducing reaction times and improving yields. nih.gov Furthermore, employing catalytic systems, such as transition metal catalysts, could facilitate more direct and atom-economical approaches to the synthesis of this di-halogenated indazole. A focus on one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more streamlined and environmentally conscious production process. nih.gov

Identification of Undiscovered Biological Targets and Therapeutic Areas

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govpnrjournal.com While the specific biological activities of this compound are not yet extensively documented, its structural motifs suggest a broad therapeutic potential. Future research should embark on comprehensive screening programs to identify novel biological targets for this compound.

High-throughput screening against diverse panels of enzymes, receptors, and other protein targets could unveil previously unknown pharmacological activities. Given that various indazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, these therapeutic areas represent logical starting points for investigation. nih.govnih.gov For example, substituted indazoles have been investigated as inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs) and AXL kinase, which are implicated in cancer progression. mdpi.comnih.gov Additionally, the potential for indazole derivatives to act as antifungal agents has also been reported. nih.gov

Integration of Advanced Computational Approaches in Rational Drug Design

The integration of computational tools is indispensable in modern drug discovery for expediting the identification and optimization of lead compounds. nih.gov Future research on this compound should extensively leverage advanced computational approaches for rational drug design. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound with various biological targets, thereby guiding the design of more potent and selective derivatives. nih.gov

Structure-based drug design (SBDD) methodologies can be utilized if the three-dimensional structures of potential protein targets are known. acs.org In the absence of a target's crystal structure, ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be applied to understand the structural requirements for biological activity and to design novel analogs with improved properties.

Development of Multi-Targeted Ligands Based on the Indazole Core

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov Consequently, the development of multi-targeted ligands, which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.gov The di-halogenated nature of this compound provides distinct points for chemical modification, making it an ideal scaffold for the design of multi-targeted agents.

Future research should focus on the strategic functionalization of the 4-bromo and 6-chloro positions to incorporate pharmacophores known to interact with different biological targets. For instance, by appending moieties that target kinases involved in angiogenesis and cell proliferation, it may be possible to develop dual-action anticancer agents. The concept of creating multi-target inhibitors has been successfully applied to other heterocyclic cores, demonstrating the feasibility of this approach. mdpi.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. Future investigations should explore the potential synergistic effects of this compound when used in combination with existing therapeutic agents. By simultaneously targeting different pathways or overcoming resistance mechanisms, combination therapies can lead to improved treatment outcomes.

Systematic in vitro and in vivo studies should be conducted to assess the efficacy of combining this compound with standard-of-care drugs for various diseases. For example, if this compound is found to have anticancer properties, its synergistic potential with established chemotherapeutic agents or targeted therapies should be evaluated.

Application in Fragment-Based Drug Design and Scaffold Hopping Methodologies

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in lead discovery and optimization. nih.govrsc.org The this compound core can serve as a valuable fragment in FBDD campaigns to identify novel inhibitors for various protein targets. Its rigid structure and defined vector space for chemical elaboration make it an attractive starting point for fragment-to-lead development. nih.gov

Furthermore, the indazole nucleus of this compound can be utilized in scaffold hopping endeavors. nih.govrsc.org This involves replacing the core scaffold of a known active compound with the indazole ring to generate novel chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. A notable example of this approach is the successful transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole (B1671886) to an indazole scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-chloro-2-methyl-2H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, bromine and chlorine atoms in the indazole scaffold can undergo substitution using polar solvents like DMSO with bases such as K₂CO₃ . Evidence from similar compounds (e.g., 4-Bromo-6-fluoro-2-methyl-1H-benzimidazole) suggests that optimizing temperature (50–80°C) and solvent polarity improves yields . A stepwise approach includes:

Halogenation of the indazole core.

Methylation at the 2-position using methyl iodide under basic conditions.

Purification via column chromatography (hexane/ethyl acetate gradients).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 7.36–8.35 ppm correspond to aromatic protons, with splitting patterns indicating substitution positions .
  • FTIR : Absorbance at ~1611 cm⁻¹ confirms the C=N stretch of the indazole ring, while 590–745 cm⁻¹ signals C-Br and C-Cl bonds .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12) align with the molecular formula C₈H₆BrClN₂ .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

  • Methodological Answer : Suzuki-Miyaura couplings are effective for introducing aryl/heteroaryl groups. Key parameters:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : Na₂CO₃ or Cs₂CO₃ in a 3:1 dioxane/water mixture.
  • Temperature : 80–100°C under inert atmosphere.
    Monitoring reaction progress via TLC and quenching with NH₄Cl minimizes side products. Yields >70% are achievable for derivatives like 4-Aryl-6-chloro-2-methyl-2H-indazole .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data . Steps include:

Data Collection : Ensure completeness (>95%) and redundancy (>4) using synchrotron radiation.

Model Building : Assign anisotropic displacement parameters for Br/Cl atoms.

Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<0.5 eÅ⁻³).
Discrepancies in bond lengths/angles often arise from disorder; apply TWIN/BASF commands in SHELXL to model twinning .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) to simulate ligand-receptor interactions. Focus on hydrogen bonding with Thr766 and hydrophobic contacts with Leu694 .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and CNS permeability (AlogP < 5).
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of docked complexes (RMSD < 2.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.